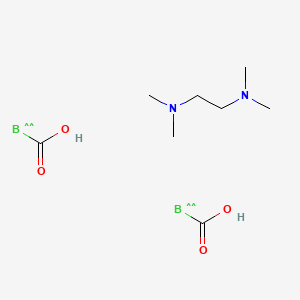

Tetramethylethylenediamine bis(carboxyborane)

Descripción

Bis(carboxiborano)tetrametiletilendiamina es un compuesto químico que combina las propiedades de la tetrametiletilendiamina y el carboxiborano.

Propiedades

Número CAS |

72695-30-8 |

|---|---|

Fórmula molecular |

C8H18B2N2O4 |

Peso molecular |

227.87 g/mol |

InChI |

InChI=1S/C6H16N2.2CHBO2/c1-7(2)5-6-8(3)4;2*2-1(3)4/h5-6H2,1-4H3;2*(H,3,4) |

Clave InChI |

BZVPBVCWMGKVJD-UHFFFAOYSA-N |

SMILES canónico |

[B]C(=O)O.[B]C(=O)O.CN(C)CCN(C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El bis(carboxiborano)tetrametiletilendiamina se puede sintetizar a través de la reacción de tetrametiletilendiamina con carboxiborano. La reacción típicamente involucra el desplazamiento de grupos amino en el carboxiborano por tetrametiletilendiamina. Este proceso se puede llevar a cabo en disolventes como dimetilformamida o tetrahidrofurano bajo condiciones controladas de temperatura .

Métodos de Producción Industrial

La producción industrial de bis(carboxiborano)tetrametiletilendiamina puede involucrar síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso se optimizaría para el rendimiento y la pureza, teniendo en cuenta la rentabilidad y el impacto ambiental.

Análisis De Reacciones Químicas

Tipos de Reacciones

El bis(carboxiborano)tetrametiletilendiamina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Se puede reducir para formar diferentes compuestos que contienen boro.

Sustitución: Los grupos amino en la tetrametiletilendiamina se pueden sustituir con otros grupos funcionales.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y varios disolventes orgánicos. Las condiciones de reacción típicamente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir compuestos de boro-oxígeno, mientras que la reducción podría producir derivados de boro-hidruro.

Aplicaciones Científicas De Investigación

El bis(carboxiborano)tetrametiletilendiamina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como ligando en la química de coordinación para formar complejos metálicos estables.

Biología: El contenido de boro del compuesto lo hace útil en la terapia de captura de neutrones de boro (BNCT) para el tratamiento del cáncer.

Industria: El compuesto se utiliza en la síntesis de materiales avanzados y catalizadores para reacciones químicas

Mecanismo De Acción

El mecanismo de acción del bis(carboxiborano)tetrametiletilendiamina involucra su capacidad para formar complejos estables con iones metálicos. Los átomos de nitrógeno en la tetrametiletilendiamina se coordinan con iones metálicos, mientras que los átomos de boro en el carboxiborano interactúan con otras moléculas. Esta doble funcionalidad permite que el compuesto actúe como un ligando versátil en diversas reacciones químicas .

Comparación Con Compuestos Similares

Compuestos Similares

Bis(carboxiborano)etilendiamina: Estructura similar pero carece de los grupos metilo en los átomos de nitrógeno.

Carboxiborano de dimetilamina: Contiene dimetilamina en lugar de tetrametiletilendiamina.

Carboxiborano de amoníaco: Utiliza amoníaco como componente amino en lugar de tetrametiletilendiamina

Singularidad

El bis(carboxiborano)tetrametiletilendiamina es único debido a su combinación de tetrametiletilendiamina y carboxiborano, proporcionando tanto propiedades de ligando bidentado como química del boro. Esto lo hace particularmente útil para formar complejos metálicos estables y en aplicaciones que requieren compuestos que contienen boro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.